

Application Note: Optical Control of Endogenous TRPA1 Channels Using Optovin

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Compound of Interest

Compound Name: *Optovin*
CAS No.: 348575-88-2
Cat. No.: B1677451

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Abstract & Introduction

This application note details the protocol for using **Optovin**, a reversible, photo-switchable small molecule agonist for the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel.[1] Unlike optogenetics, which requires the genetic expression of exogenous opsins (e.g., Channelrhodopsin), **Optovin** enables optical control of endogenous signaling pathways in wild-type animals.[2]

Upon exposure to violet light (~405 nm), **Optovin** undergoes a photochemical reaction that increases its affinity for TRPA1, specifically interacting with redox-sensitive cysteine residues. [1] This triggers rapid calcium influx and nociceptive motor responses (e.g., escape behaviors) in freely moving animals. This protocol is optimized for behavioral profiling in zebrafish larvae (3–5 dpf) but is adaptable to other systems expressing TRPA1.

Mechanism of Action

Optovin functions through optopharmacology, bridging the gap between small-molecule drugs and optical stimulation.

- **Resting State:** In the dark or under long-wavelength light (>500 nm), **Optovin** exists in an inactive state with low affinity for TRPA1.

- **Photoactivation:** Illumination with violet light (405 nm) induces a photochemical change (likely photoisomerization or transient radical formation) in the rhodanine ring of **Optovin**.
- **Channel Gating:** The activated **Optovin** interacts with cysteine residues in the N-terminal cytoplasmic domain of the TRPA1 channel.
- **Depolarization:** TRPA1 opens, allowing cation (,) influx, leading to neuronal depolarization and acute behavioral excitation.
- **Reversibility:** Upon cessation of light, the compound relaxes to its inactive state, closing the channel.

Pathway Visualization



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Figure 1: Signal transduction pathway of **Optovin**-mediated TRPA1 activation. Violet light triggers the transition to the active state, gating the channel and inducing neuronal firing.

Materials & Preparation

Reagents

- **Optovin:** (Commercial sources available, or synthesized per Kokel et al., 2013).
- **Vehicle:** Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.
- **Media:** E3 Embryo Medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).

Stock Solution Protocol

Optovin has limited aqueous solubility and must be dissolved in DMSO first.

- Weighing: Weigh **Optovin** powder in a light-protected environment (amber vials recommended).
- Solubilization: Dissolve in 100% DMSO to create a 10 mM - 15 mM Stock Solution.
 - Note: Sonicate briefly if necessary.
- Storage: Aliquot into small volumes (e.g., 20 μ L) and store at -20°C , protected from light. Stable for months.

Working Solution (10 μ M)

Prepare fresh on the day of the experiment.

- Dilute the Stock Solution 1:1000 (or 1:1500) into E3 medium to achieve a final concentration of 10 μ M.
- Critical: The final DMSO concentration must be (v/v) to avoid vehicle toxicity or behavioral artifacts.

Experimental Protocol: Zebrafish Behavioral Assay

This protocol describes the assessment of nociceptive motor responses in 3–5 days post-fertilization (dpf) zebrafish larvae.

Step 1: Subject Preparation

- Collect wild-type zebrafish embryos.
- Raise in E3 medium at 28.5°C on a 14h/10h light/dark cycle.
- At 3–5 dpf, larvae are robust enough for behavioral tracking.

Step 2: Loading

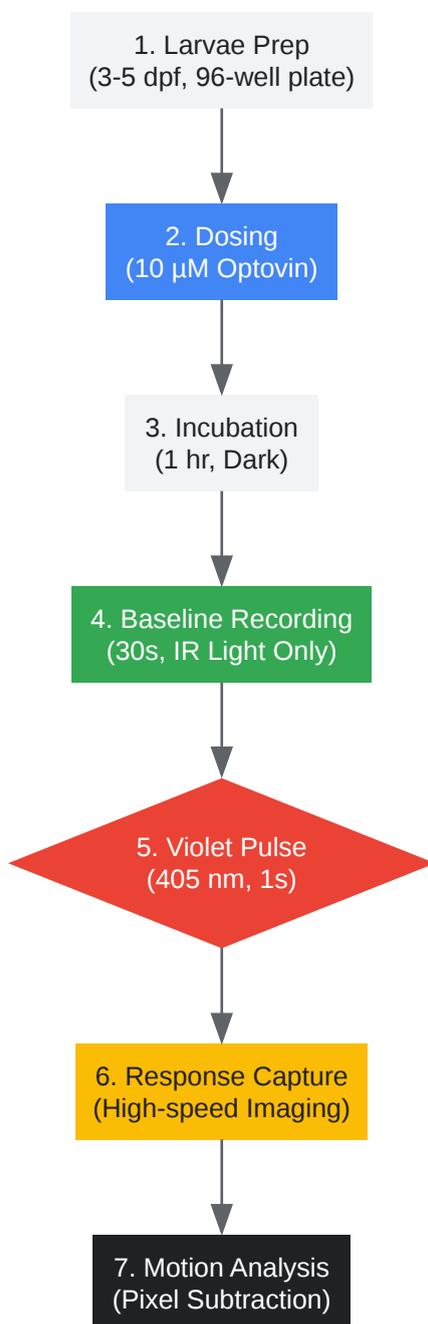
- Transfer larvae into a multi-well plate (e.g., 96-well square well plate), one larva per well.
- Remove excess E3 media, leaving ~ 100 μ L.

- Add 100 μL of 20 μM **Optovin** (2x) to each well to reach a final concentration of 10 μM .
- Control Group: Add equivalent volume of DMSO vehicle (final concentration matching the **Optovin** group, e.g., 0.1%).
- Incubation: Incubate for 1 hour in the dark at room temperature (or 28°C).
 - Why? This ensures tissue penetration and equilibrium binding.

Step 3: Optical Setup & Stimulation

- Camera: High-speed IR-sensitive camera (e.g., 30–60 fps).
- Illumination (Background): Infrared (IR) LED backlight (850 nm or 940 nm) for imaging (**Optovin** is insensitive to IR).
- Stimulation Light: 405 nm (Violet) LED or Laser.
 - Intensity: $>1.6 \mu\text{W}/\text{mm}^2$ (typically 2–5 $\mu\text{W}/\text{mm}^2$ ensures saturation).
 - Pulse Duration: 100 ms to 1 second is sufficient for acute startle; 5–10 seconds for sustained agitation.

Step 4: Acquisition Workflow



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Figure 2: Step-by-step workflow for the **Optovin** behavioral assay.

Data Analysis & Interpretation

Quantification Method: Motion Index

Since the response is a rapid motor burst, "Pixel Difference" or "Motion Index" is the standard metric.

- Frame Subtraction: Calculate the absolute difference in pixel intensity between consecutive frames (and).
- Thresholding: Apply a threshold to remove camera noise.
- Summation: Sum the changed pixels to get a "Motion Score" for each frame.

Expected Results

Parameter	Optovin Group (10 μ M)	Vehicle Control (DMSO)	TRPA1 Mutant (-/-)
Baseline Activity	Low / Quiescent	Low / Quiescent	Low / Quiescent
Response to 405 nm	High (Violent rolling/swimming)	None / Startle only if light is too bright	None (Validates specificity)
Latency	< 100 ms	N/A	N/A
Reversibility	Returns to baseline < 5s post-pulse	N/A	N/A

Troubleshooting

- No Response:
 - Check Light Wavelength: Must be violet (405 nm). Blue (470-490 nm) is ineffective.^[3]
 - Check Intensity: Ensure power density is 100 mW/cm^2 or higher.^[1]

- Check Age: 3 dpf is optimal; older larvae may require higher concentrations due to skin thickness.
- High Background Activity:
 - Ensure larvae are acclimated to the dark for at least 10 minutes before recording.
 - Check temperature (overheating causes hyperactivity).

References

- Kokel, D., et al. (2013). "Photochemical activation of TRPA1 channels in neurons and animals."^[3]^[4] Nature Chemical Biology, 9(4), 257–263.^[2]
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- Binder, M. P., et al. (2020). "Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish." bioRxiv. (Detailed screening protocols).

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Sources

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- [3. researchgate.net \[researchgate.net\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
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